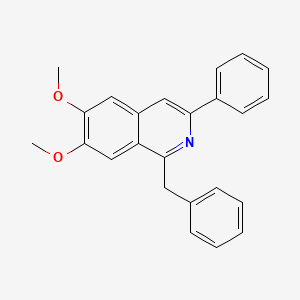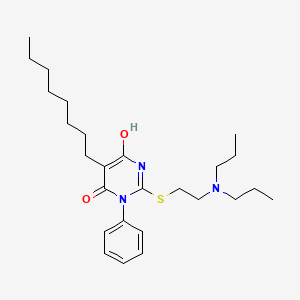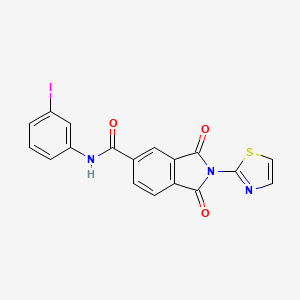![molecular formula C22H15NO7S B11683507 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11683507.png)
4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound with a unique structure that includes a sulfonyl group, a hydroxy group, and a dioxoisoindoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps, including the formation of the dioxoisoindoline core, sulfonylation, and subsequent functionalization. One common approach is to start with the synthesis of the dioxoisoindoline intermediate, followed by sulfonylation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxoisoindoline moiety can be reduced to form a dihydro derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the dioxoisoindoline moiety can produce a dihydro derivative.
Scientific Research Applications
4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The dioxoisoindoline moiety may also play a role in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid: Shares a similar sulfonyl and hydroxy group but lacks the dioxoisoindoline moiety.
4-hydroxybenzoic acid: Contains a hydroxy and carboxylic acid group but lacks the sulfonyl and dioxoisoindoline moieties.
Uniqueness
The uniqueness of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the dioxoisoindoline moiety sets it apart from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C22H15NO7S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-[2-(2-hydroxy-5-methylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C22H15NO7S/c1-12-2-9-19(24)18(10-12)23-20(25)16-8-7-15(11-17(16)21(23)26)31(29,30)14-5-3-13(4-6-14)22(27)28/h2-11,24H,1H3,(H,27,28) |
InChI Key |
WXNUNGBWYPSUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-2-methyloxan-4-YL]ethyl})amine](/img/structure/B11683432.png)

![(2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11683447.png)

![(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11683472.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11683486.png)
![6-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11683488.png)
![N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B11683495.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683497.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11683503.png)
![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11683504.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide](/img/structure/B11683517.png)
